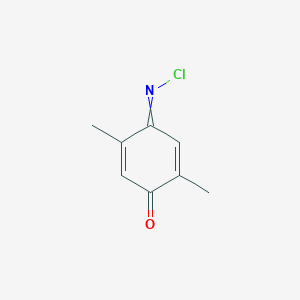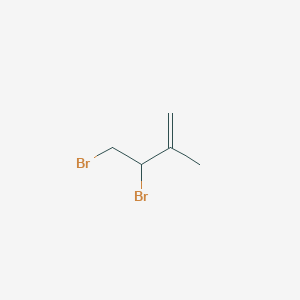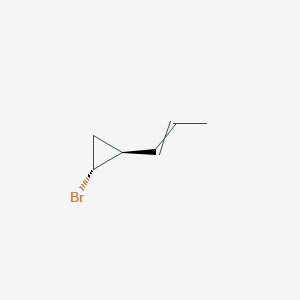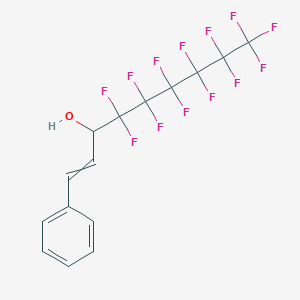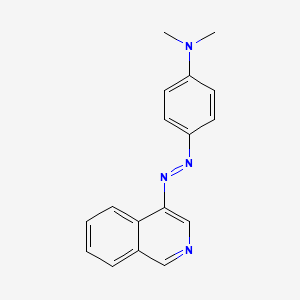
4-((p-(Dimethylamino)phenyl)azo)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((p-(Dimethylamino)phenyl)azo)isoquinoline is an organic compound with the molecular formula C17H16N4. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color, which makes it useful in various applications, particularly in dye chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((p-(Dimethylamino)phenyl)azo)isoquinoline typically involves the diazotization of p-(dimethylamino)aniline followed by azo coupling with isoquinoline. The reaction conditions generally include an acidic medium to facilitate the diazotization process and a controlled temperature to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pH levels. The use of catalysts and solvents that enhance the yield and purity of the product is also common in industrial processes .
化学反应分析
Types of Reactions
4-((p-(Dimethylamino)phenyl)azo)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the azo group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-((p-(Dimethylamino)phenyl)azo)isoquinoline has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用机制
The mechanism of action of 4-((p-(Dimethylamino)phenyl)azo)isoquinoline involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include electron transfer processes and the formation of covalent bonds with nucleophilic sites in biological molecules .
相似化合物的比较
Similar Compounds
Methyl Red: Another azo compound used as a pH indicator.
Methyl Orange: A similar azo dye used in titrations.
Sudan III: An azo dye used for staining in biological applications.
Uniqueness
4-((p-(Dimethylamino)phenyl)azo)isoquinoline is unique due to its isoquinoline moiety, which imparts distinct chemical properties and reactivity compared to other azo compounds. This structural feature enhances its stability and makes it suitable for specific applications in dye chemistry and scientific research .
属性
CAS 编号 |
63040-63-1 |
|---|---|
分子式 |
C17H16N4 |
分子量 |
276.34 g/mol |
IUPAC 名称 |
4-(isoquinolin-4-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H16N4/c1-21(2)15-9-7-14(8-10-15)19-20-17-12-18-11-13-5-3-4-6-16(13)17/h3-12H,1-2H3 |
InChI 键 |
GWKSKUOLGYVGBY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


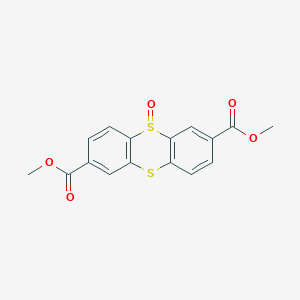
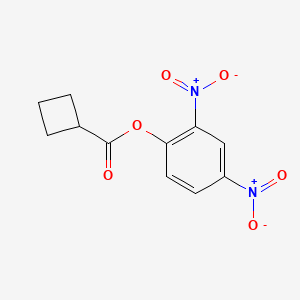

![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)



![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
